

# Spectroscopic data (NMR, IR, MS) for Ethyl 3-aminoisoxazole-5-carboxylate

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## Compound of Interest

Compound Name:	Ethyl 3-aminoisoxazole-5-carboxylate
Cat. No.:	B1352665

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## Spectroscopic Data Unavailable for Ethyl 3-aminoisoxazole-5-carboxylate

Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for **Ethyl 3-aminoisoxazole-5-carboxylate** have not yielded specific results for this compound. The available scientific literature and databases do not appear to contain the requested characterization data for this particular isomer.

As a viable alternative for researchers and scientists in drug development, this guide presents the available spectroscopic data for the closely related and more extensively documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate. It is crucial to note that while structurally similar, the differing positions of the amino and carboxylate groups on the isoxazole ring will result in distinct spectroscopic properties.

## Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Below are the summarized spectroscopic data for Ethyl 5-aminoisoxazole-3-carboxylate, compiled from available chemical databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental for elucidating the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	-

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Frequency (cm <sup>-1</sup> )	Assignment
Data not available	-

Note: Specific experimental IR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The molecular formula for Ethyl 5-aminoisoxazole-3-carboxylate is C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>, leading to a calculated molecular weight of 156.14 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for Ethyl 5-aminoisoxazole-3-carboxylate

m/z	Assignment
156.05349212 (Exact)	[M]+

Note: This represents the calculated exact mass. Experimental mass spectral data was not available.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry for the structural elucidation of compounds.

### NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Data Acquisition:** The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for <sup>1</sup>H).
- **Data Processing:** The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

### IR Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.
- **Data Acquisition:** The sample is placed in the IR spectrometer, and a spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>.

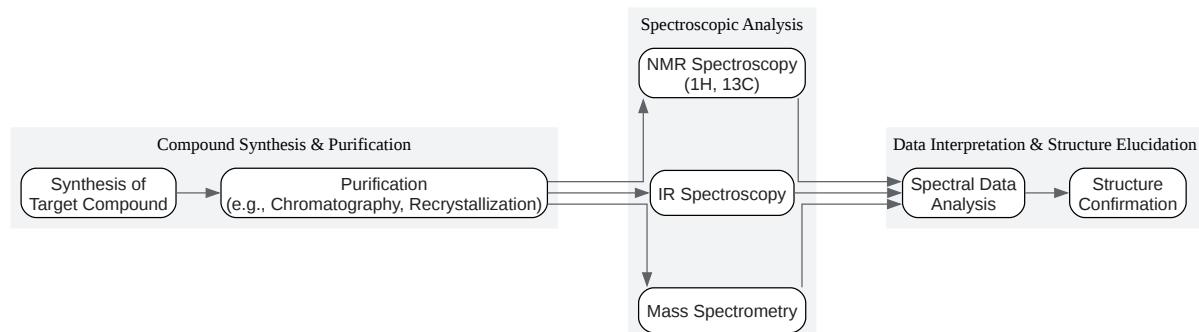
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

## Mass Spectrometry

- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation: The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum that shows the molecular ion peak and any fragmentation patterns.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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## References

- 1. Ethyl 5-amino-1,2-oxazole-3-carboxylate | C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub> | CID 12008779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Ethyl 3-aminoisoxazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352665#spectroscopic-data-nmr-ir-ms-for-ethyl-3-aminoisoxazole-5-carboxylate]

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